
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,3-difluorophenyl group and a methyl group, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N-(2,3-Difluorophenyl)-4-methyl-1H-pyrazole
Uniqueness
N-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C10H9F2N3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
N-(2,3-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-9-4-2-3-8(11)10(9)12/h2-6,14H,1H3 |
InChIキー |
WQEHLZVYAWPMNN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


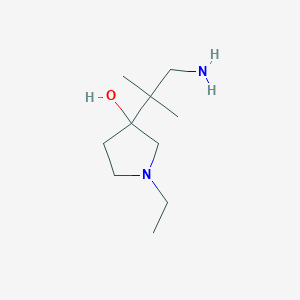
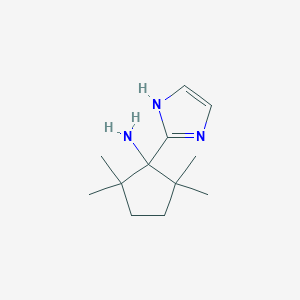
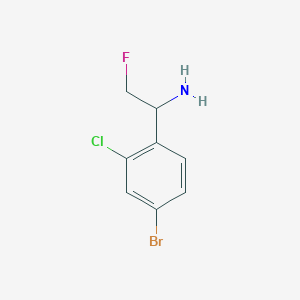
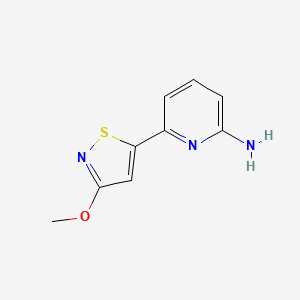
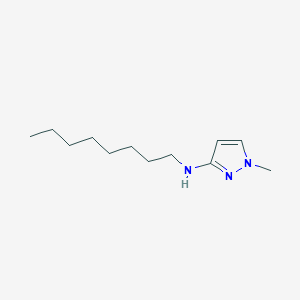
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)


![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
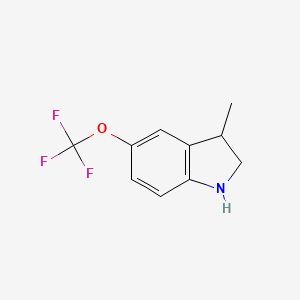
![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)
